molecular formula C9H16ClNO B1587217 2-chloro-N-(cyclohexylmethyl)acetamide CAS No. 40914-11-2

2-chloro-N-(cyclohexylmethyl)acetamide

Cat. No. B1587217
CAS RN: 40914-11-2
M. Wt: 189.68 g/mol
InChI Key: XCBFUXBNWGQTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(cyclohexylmethyl)acetamide is a unique chemical compound with the empirical formula C9H16ClNO . It has a molecular weight of 189.68 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string for 2-chloro-N-(cyclohexylmethyl)acetamide is O=C(CCl)NCC1CCCCC1 . The InChI string is 1S/C9H16ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) .


Physical And Chemical Properties Analysis

2-Chloro-N-(cyclohexylmethyl)acetamide is a solid compound . It has a predicted boiling point of 337.5±25.0 °C and a predicted density of 1.066±0.06 g/cm3 . The pKa of the compound is predicted to be 14.26±0.46 .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including acetochlor and alachlor, undergo a complex metabolic activation pathway in both human and rat liver microsomes. This pathway involves the formation of DNA-reactive dialkylbenzoquinone imine through intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), leading to carcinogenic effects. The study demonstrated species-specific differences in the metabolism of these herbicides, highlighting the roles of cytochrome P450 isoforms CYP3A4 and CYP2B6 (Coleman et al., 2000).

Soil Reception and Activity of Acetochlor

Research on acetochlor's environmental presence showed its distribution in the hydrologic system across the Midwestern United States. Its detection in rain and stream samples indicates the potential for environmental exposure and contamination following agricultural application. This study underscores the importance of monitoring and managing herbicide use to mitigate environmental impact (Kolpin et al., 1996).

Synthesis of Novel Compounds

The synthetic utility of chloroacetamide derivatives extends to the creation of novel bioactive compounds. For instance, the synthesis of N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and related analogs demonstrates the potential of chloroacetamide derivatives in developing new molecules with significant biological activities. These compounds have been explored for their nonlinear optical activity, ligand-protein interactions, and potential applications in photovoltaic efficiency modeling, indicating a broad range of scientific and technological applications (Mary et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has a signal word of "Warning" . It has a hazard statement of H302, indicating that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral . The compound is non-combustible and has a WGK classification of 3 .

properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBFUXBNWGQTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368422
Record name 2-chloro-N-(cyclohexylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(cyclohexylmethyl)acetamide

CAS RN

40914-11-2
Record name 2-chloro-N-(cyclohexylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.66 Grams of cyclohexylmethylamine is dissolved in 200 ml of diethyl ether. Thereto is added 5.06 g of triethylamine. To the resulting mixture is dropwise added, with ice cooling, a solution of 5.65 g of chloroacetyl chloride dissolved in 150 ml of diethyl ether. The mixture is stirred for 1 hour at room temperature and then acidified with 5% hydrochloric acid. The mixture is extracted with diethyl ether. The extract is washed with water and dried with anhydrous magnesium sulfate. The solvent is removed by evaporation and the residue is recrystallized from n-hexane to obtain 6.7 g of N-cyclohexylmethyl-N-(α-chloroacetyl)amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
5.65 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(cyclohexylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(cyclohexylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(cyclohexylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(cyclohexylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(cyclohexylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(cyclohexylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.